molecular formula C11H11NO3 B12887554 4-Ethyl-4-phenyloxazolidine-2,5-dione

4-Ethyl-4-phenyloxazolidine-2,5-dione

Cat. No.: B12887554
M. Wt: 205.21 g/mol
InChI Key: GIBUJDSXBWPQGN-UHFFFAOYSA-N
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Description

4-Ethyl-4-phenyloxazolidine-2,5-dione is a heterocyclic compound with a unique structure that includes both an oxazolidine ring and a dione functionality

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-4-phenyloxazolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with phenylglyoxal in the presence of a base to form the oxazolidine ring, followed by oxidation to introduce the dione functionality.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-4-phenyloxazolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.

    Substitution: The phenyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

4-Ethyl-4-phenyloxazolidine-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 4-Ethyl-4-phenyloxazolidine-2,5-dione exerts its effects involves interactions with specific molecular targets. For instance, its derivatives may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific structure and functional groups of the derivatives.

Comparison with Similar Compounds

  • 4-Methyl-4-phenyloxazolidine-2,5-dione
  • 5,5-Dimethyl-2,4-oxazolidinedione
  • 3-(4-Chlorobutyl)-5,5-dimethyloxazolidine-2,4-dione

Comparison: 4-Ethyl-4-phenyloxazolidine-2,5-dione is unique due to its specific ethyl and phenyl substitutions, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

4-ethyl-4-phenyl-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C11H11NO3/c1-2-11(8-6-4-3-5-7-8)9(13)15-10(14)12-11/h3-7H,2H2,1H3,(H,12,14)

InChI Key

GIBUJDSXBWPQGN-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)OC(=O)N1)C2=CC=CC=C2

Origin of Product

United States

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